N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-fluorophenyl)acetamide
Description
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-fluorophenyl)acetamide is a fluorinated acetamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl moiety and a 4-fluorophenyl group. This compound’s structural complexity suggests applications in pharmaceuticals, particularly in targeting enzymes or receptors sensitive to fluorinated motifs.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO3S/c13-8-1-3-9(4-2-8)17(11(18)12(14,15)16)10-5-6-21(19,20)7-10/h1-6,10H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUTYHVTVLKGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-fluorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H14F3N2O4S
- Molecular Weight : 369.36 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from the structural formula.
The biological activity of this compound is primarily attributed to its unique thiophene and trifluoromethyl groups, which enhance its interaction with biological targets. The presence of the dioxido group contributes to its reactivity and potential for forming stable complexes with biomolecules.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Antifungal Activity : Some derivatives have shown significant antifungal effects against various pathogenic fungi. In a study involving pyrazole derivatives, compounds exhibited antifungal activity with IC50 values comparable to established antifungals .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various pathways:
- Mechanism : Compounds with thiophene rings have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that the compound significantly inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of oxidative stress within the cells, prompting apoptosis.
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups. The observed effects were dose-dependent and correlated with increased levels of reactive oxygen species (ROS) in tumor tissues .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of the compound exhibit potent antimicrobial properties. Studies have shown that compounds with a thiophene moiety often demonstrate activity against a range of bacterial strains. For instance, derivatives similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-fluorophenyl)acetamide have been evaluated for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in macrophages. This property may be beneficial in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agrochemicals
Pesticidal Applications
The compound's structural features suggest potential use as a pesticide. Research indicates that thiophene-based compounds can serve as effective insecticides and fungicides. The trifluoromethyl group enhances lipophilicity, which may improve the bioavailability of the compound in target organisms . Field trials have shown promising results in controlling pests while minimizing environmental impact.
Materials Science
Polymeric Composites
this compound can be incorporated into polymer matrices to enhance mechanical properties. The incorporation of thiophene derivatives into polymers has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials used in aerospace and automotive industries .
Case Studies
Comparison with Similar Compounds
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-Trifluoro-N-(4-Methoxyphenyl)Acetamide
- Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.
- This substitution may enhance solubility due to increased polarity .
- Synthetic Yield : Comparable synthesis routes (e.g., trifluoroacetylation) suggest similar accessibility, though yield data are unavailable.
Herbicidal Analogs (e.g., Flufenacet)
- Structural Difference : Flufenacet retains the N-(4-fluorophenyl) group but replaces the dihydrothiophen moiety with an isopropyl group and a thioether linkage.
- Impact: The simpler structure reduces synthetic complexity but limits hydrogen-bonding interactions.
Heterocyclic Modifications
Indol-7-yl Derivatives (e.g., (E)-N-[5-(4-Fluorostyryl)-1H-indol-7-yl]Acetamide)
- Structural Difference : Incorporates a styryl-substituted indole ring instead of the dihydrothiophen system.
- Impact : The extended π-conjugation may improve binding to aromatic-rich enzyme active sites (e.g., pLDH in malaria parasites). However, increased molecular weight could reduce bioavailability. Biological testing in a pLDH assay demonstrated antimalarial activity, a distinct application compared to the target compound .
Quinazolinone-Thioether Hybrids
- Structural Difference: Features a quinazolinone core and a thioether linkage (e.g., AJ5d in ).
- The thioether group increases susceptibility to oxidative metabolism, reducing half-life compared to the sulfone-containing target compound .
Sulfur-Containing Groups
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-Fluorobenzyl)Acetamide
- Structural Difference : Replaces the 4-fluorophenyl group with a 2-fluorobenzyl substituent.
- Impact : The benzyl group enhances lipophilicity, improving membrane permeability. However, the ortho-fluorine may introduce steric hindrance, reducing binding efficiency to planar targets .
Polymerizable Acetamides
Poly((E)-2-((Acryloyloxy)imino)-N-(4-Fluorophenyl)Acetamide) (PAIFPA)
- Structural Difference: Contains a polymerizable acryloyloxyimino group.
- Synthesis involves condensation with acrylic acid, a route distinct from trifluoroacetylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
